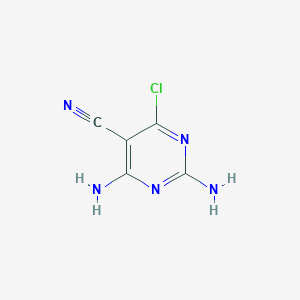

2,4-Diamino-6-chloropyrimidine-5-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Diamino-6-chloropyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-6-chloropyrimidine-5-carbonitrile typically involves the reaction of 2,4-diamino-6-chloropyrimidine with cyanogen bromide. The reaction is carried out in an organic solvent such as acetonitrile under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Diamino-6-chloropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization: It can undergo cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in anhydrous ethanol.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Nucleophilic substitution: Formation of substituted pyrimidines.

Oxidation: Formation of pyrimidine N-oxides.

Reduction: Formation of dihydropyrimidines.

Applications De Recherche Scientifique

Synthesis and Derivatives

The synthesis of 2,4-diamino-6-chloropyrimidine-5-carbonitrile involves several chemical reactions that can yield various derivatives with enhanced biological activities. The compound can be synthesized from 2,4-diamino-6-hydroxypyrimidine through chlorination with phosphorus oxychloride, followed by hydrolysis to obtain the desired intermediate .

Table 1: Synthesis Pathways for Derivatives

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Chlorination | Phosphorus oxychloride | 85 |

| 2 | Hydrolysis | Ice water | - |

| 3 | Iodination | N-Iodosuccinimide in dry acetonitrile | 96-98 |

| 4 | Suzuki Reaction | Phenylboronic acid with various catalysts | 70-92 |

Biological Activities

The compound exhibits a range of biological activities, particularly as an antimicrobial and anticancer agent. Studies have shown that derivatives of this compound demonstrate significant activity against various pathogens.

Antimicrobial Activity

Research indicates that compounds derived from this pyrimidine core exhibit notable antibacterial properties against Gram-positive bacteria and some fungi. For instance, derivatives containing thiazole groups have shown promising inhibitory effects against Mycobacterium tuberculosis .

Table 2: Antimicrobial Activity of Derivatives

| Compound ID | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 16l | Mycobacterium tuberculosis | 6.25 μg/mL |

| 5e | Staphylococcus aureus | Not specified |

| 12a | Candida albicans | Not active |

Anticancer Properties

Several studies have reported that pyrimidine derivatives, including those based on this compound, possess anticancer properties. They have been tested against various cancer cell lines with varying degrees of success .

Case Studies

Case Study 1: Antitubercular Activity

A series of synthesized compounds based on the pyrimidine structure were evaluated for their antitubercular activity. Among these, a compound with a thiazole substituent showed the lowest MIC values and was identified as a potential lead for further development .

Case Study 2: Anticancer Screening

In vitro screening of several derivatives against cancer cell lines revealed that some compounds exhibited significant cytotoxicity. The mechanisms of action were studied using molecular docking simulations to understand their interactions with target proteins involved in cancer progression .

Mécanisme D'action

The mechanism of action of 2,4-Diamino-6-chloropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to therapeutic effects. The compound may also interact with receptors on cell surfaces, modulating signal transduction pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,4-Diamino-5-chloropyrimidine

- 2,4-Diamino-6-bromopyrimidine

- 2,4-Diamino-5-fluoropyrimidine

Uniqueness

2,4-Diamino-6-chloropyrimidine-5-carbonitrile is unique due to the presence of both amino and cyano groups, which confer distinct chemical reactivity and biological activity.

Activité Biologique

2,4-Diamino-6-chloropyrimidine-5-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its biological activity, particularly as an inhibitor of dihydrofolate reductase (DHFR) in Mycobacterium tuberculosis and various cancer cell lines. This article provides an overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C5H4ClN5. Its structure features two amino groups and a cyano group, which contribute to its reactivity and biological properties. The presence of chlorine enhances its reactivity compared to other similar compounds.

| Structural Features | Description |

|---|---|

| Chemical Formula | C5H4ClN5 |

| Functional Groups | Amino groups, cyano group, chlorine substituent |

| Unique Aspects | Enhanced reactivity due to halogen presence |

The primary mechanism of action for this compound involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular replication. By binding to the active site of DHFR, this compound disrupts folate metabolism in bacteria and cancer cells, leading to decreased proliferation.

Biological Activities

-

Antimicrobial Activity

- The compound exhibits significant antimicrobial properties against Mycobacterium tuberculosis by inhibiting mt-DHFR. This activity is essential for developing new antitubercular agents.

- Anticancer Activity

- Enzyme Inhibition

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Properties : A study demonstrated that derivatives of this compound effectively inhibited the growth of Mycobacterium tuberculosis, with IC50 values indicating strong potency against resistant strains.

- Anticancer Evaluation : In vitro studies revealed that the compound showed significant antiproliferative activity against multiple cancer cell lines, including leukemia and breast cancer cells. The mechanism was linked to apoptosis induction through caspase activation .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique aspects of this compound:

| Compound | Biological Activity |

|---|---|

| 2,4-Diamino-5-chloropyrimidine | Moderate DHFR inhibition |

| 2,4-Diamino-6-bromopyrimidine | Lower cytotoxicity compared to chlorinated variant |

| 2,4-Diamino-5-fluoropyrimidine | Enhanced selectivity for certain cancer types |

Propriétés

IUPAC Name |

2,4-diamino-6-chloropyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN5/c6-3-2(1-7)4(8)11-5(9)10-3/h(H4,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPANXXDQMHDBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(N=C(N=C1Cl)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.